molecular formula C8H3Cl3F4 B6313092 3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene CAS No. 2088945-47-3

3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene

Cat. No. B6313092
M. Wt: 281.5 g/mol
InChI Key: QSWKEZPIWWPKEL-UHFFFAOYSA-N
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Description

3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene, commonly referred to as 3-TCF, is a halogenated aromatic compound with a variety of applications in organic synthesis and scientific research. This compound is known for its unique properties, such as its low boiling point and high solubility in organic solvents, making it an attractive and versatile reagent for a variety of chemical reactions. Furthermore, its unique structure makes it an attractive target for further research, as it can be used to study the effects of halogen substitution on the reactivity and properties of aromatic compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene involves the introduction of a trichloromethyl group and a trifluoromethyl group onto a fluorobenzene ring.

Starting Materials
Fluorobenzene, Trichloromethyl chloride, Trifluoromethyl iodide, Aluminum chloride, Copper(I) iodide, Sodium iodide, Diethyl ether, Acetone, Hydrochloric acid, Sodium hydroxide, Wate

Reaction
Step 1: Nitration of fluorobenzene with nitric acid and sulfuric acid to form 3-nitrofluorobenzene., Step 2: Reduction of 3-nitrofluorobenzene with tin and hydrochloric acid to form 3-fluorobenzene., Step 3: Chlorination of 3-fluorobenzene with trichloromethyl chloride and aluminum chloride to form 3-(trichloromethyl)fluorobenzene., Step 4: Fluorination of 3-(trichloromethyl)fluorobenzene with trifluoromethyl iodide and copper(I) iodide to form 3-(trichloromethyl)-5-(trifluoromethyl)fluorobenzene., Step 5: Purification of the product by recrystallization from diethyl ether and acetone., Step 6: Neutralization of the product with hydrochloric acid and washing with water., Step 7: Neutralization of the product with sodium hydroxide and washing with water., Step 8: Drying and characterization of the final product.

Mechanism Of Action

The mechanism of action of 3-TCF is not yet fully understood. However, it is believed that the halogenated aromatic ring of 3-TCF can interact with certain proteins, enzymes, and other molecules in the body, altering their structure and/or activity. This could potentially lead to changes in biochemical and physiological processes, resulting in the observed effects of 3-TCF.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-TCF are not yet fully understood. However, some studies have suggested that 3-TCF may have an effect on the activity of certain enzymes and proteins, as well as on the expression of certain genes. Additionally, 3-TCF has been found to be more toxic to certain types of cells, such as liver cells, than other halogenated aromatic compounds.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-TCF in laboratory experiments is its low boiling point and high solubility in organic solvents, which makes it an ideal reagent for a variety of reactions. Additionally, its unique structure makes it an attractive target for further research, as it can be used to study the effects of halogen substitution on the reactivity and properties of aromatic compounds. The main limitation of using 3-TCF in laboratory experiments is its potential toxicity, as it has been found to be more toxic to certain types of cells than other halogenated aromatic compounds.

Future Directions

There are many potential future directions for research involving 3-TCF. These include further research into its biochemical and physiological effects, its potential role in the development of cancer, its mechanism of action, and its potential applications in organic synthesis and other scientific research. Additionally, further research into the effects of halogen substitution on the reactivity and properties of aromatic compounds could lead to new and improved synthetic methods. Finally, further research into the toxicity of 3-TCF and other halogenated aromatic compounds could lead to improved safety protocols for laboratory experiments.

Scientific Research Applications

3-TCF has many applications in scientific research, including its use as a reagent for organic synthesis, as a probe for studying the effects of halogen substitution on the reactivity and properties of aromatic compounds, and as a model compound for studying the effects of halogenation on the structure and reactivity of aromatic compounds. Furthermore, 3-TCF is also used as a catalyst for the synthesis of other compounds, such as polymers and pharmaceuticals. Additionally, 3-TCF has been used in the study of the biological effects of halogenated compounds, such as its potential role in the development of cancer.

properties

IUPAC Name

1-fluoro-3-(trichloromethyl)-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F4/c9-7(10,11)4-1-5(8(13,14)15)3-6(12)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWKEZPIWWPKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(Cl)(Cl)Cl)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene

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